![molecular formula C10H12FN B060551 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 173998-63-5](/img/structure/B60551.png)
7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluorine-substituted tetrahydronaphthalene derivatives, such as "7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine," often involves Michael addition reactions. For instance, the synthesis of closely related fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives has been accomplished through Michael addition reactions between guanidine hydrochloride and α,β-unsaturated ketones (Sun et al., 2019). Another approach for synthesizing enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives utilizes two complementary synthetic strategies, highlighting the versatility in accessing fluorinated tetrahydronaphthalene derivatives (Lázaro et al., 2016).
Scientific Research Applications
Amine-Functionalized Sorbents for Environmental Remediation
Amine-containing sorbents have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents. This suggests that fluoro-amine compounds could play a role in the development of advanced materials for water purification and environmental remediation (Ateia et al., 2019).
Advanced Materials and Polymer Science
The incorporation of fluorine atoms into polymers, such as in the synthesis of polytetrafluoroethylene (PTFE), significantly impacts the material's properties, including chemical inertness, hydrophobicity, thermal stability, and low friction. This highlights the potential of fluoro-amine compounds in modifying the properties of polymers for specific applications, ranging from medical devices to coatings and lubricants (Puts et al., 2019).
Sensing Applications
Amine-functionalized materials have demonstrated significant potential in sensing applications, especially for detecting hazardous substances. The unique properties of fluoro-amine compounds could be leveraged to develop sensitive and selective sensors for environmental monitoring, security, and diagnostics. For example, nanostructured luminescent micelles containing amine groups have been used as efficient sensors for nitroaromatic and nitramine explosives, indicating the potential application of fluoro-amine derivatives in similar contexts (Paria et al., 2022).
Catalysis and Chemical Synthesis
Amine-functionalized metal-organic frameworks (MOFs) have been explored for their catalytic properties and CO2 capture capabilities. The basicity of amine groups facilitates strong interactions with CO2, suggesting that fluoro-amine compounds could contribute to the development of new catalysts and materials for gas capture and sequestration technologies (Lin et al., 2016).
properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEGVSHNWGNDIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599295 |
Source
|
Record name | 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
173998-63-5 |
Source
|
Record name | 7-Fluoro-1,2,3,4-tetrahydro-2-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173998-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.